molecular formula C8H8FNO B13122488 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone

1-(2-Fluoro-3-methylpyridin-4-YL)ethanone

Cat. No.: B13122488
M. Wt: 153.15 g/mol
InChI Key: AGJXNHDIGZCSSR-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methylpyridin-4-YL)ethanone is an organic compound with the molecular formula C8H8FNO. It is a fluorinated derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-3-methylpyridine with an appropriate acylating agent under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(2-Fluoro-3-methylpyridin-4-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom and ethanone group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
  • 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
  • 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone

Uniqueness: 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

1-(2-Fluoro-3-methylpyridin-4-YL)ethanone is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H8FNO\text{C}_8\text{H}_8\text{F}\text{N}O

This compound features a pyridine ring substituted with a fluorine atom and a methyl group, which may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The biological activity of this compound may involve:

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have shown selective inhibition of COX enzymes, which play a crucial role in inflammation and pain pathways.
  • Fatty Acid Amide Hydrolase (FAAH) Inhibition : Compounds structurally related to this ethanone have demonstrated FAAH inhibitory activity, leading to increased levels of endocannabinoids, which can modulate pain and inflammation responses .

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds. For instance, the compound 2-(2-fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide (Flu-AM1), a close analogue, exhibited significant COX-2 inhibition with IC50 values indicating potent activity against inflammatory pathways. The enantiomers of Flu-AM1 showed differing potencies in inhibiting COX-2, suggesting that stereochemistry plays a critical role in biological activity .

Data Table: Biological Activity Comparison

Compound NameTarget EnzymeIC50 (μM) COX-1IC50 (μM) COX-2FAAH Inhibition
This compoundTBDTBDTBDTBD
Flu-AM1 (R-enantiomer)COX-1620Potent
Flu-AM1 (S-enantiomer)COX-2310Potent

Study on Anti-inflammatory Effects

A study published in PLoS ONE evaluated the anti-inflammatory properties of similar compounds. The results indicated that both enantiomers of Flu-AM1 significantly inhibited the production of pro-inflammatory mediators in RAW 264.7 macrophage cells under stimulated conditions. This suggests that the structural features present in this compound could confer similar anti-inflammatory properties .

Cancer Cell Line Studies

In another investigation focusing on cancer cell lines, compounds containing pyridine rings demonstrated varying degrees of cytotoxicity against MCF-7 breast cancer cells. The presence of specific substituents influenced cell viability outcomes, indicating that further exploration into this compound could reveal potential anticancer properties .

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(2-fluoro-3-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-7(6(2)11)3-4-10-8(5)9/h3-4H,1-2H3

InChI Key

AGJXNHDIGZCSSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1F)C(=O)C

Origin of Product

United States

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